molecular formula C21H19N7O2 B10889560 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10889560
M. Wt: 401.4 g/mol
InChI Key: PGQAFQDTVODJGX-UHFFFAOYSA-N
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Description

6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a unique combination of pyrazole, benzimidazole, and isoxazole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of ethyl hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring.

    Construction of the benzimidazole moiety: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Assembly of the isoxazole ring: This involves the cyclization of a β-keto ester with hydroxylamine hydrochloride.

    Coupling reactions: The final compound is obtained by coupling the synthesized intermediates under specific conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Methyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1-methylbenzimidazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N7O2/c1-4-28-10-9-14(25-28)16-11-13(18-12(2)26-30-20(18)22-16)19(29)24-21-23-15-7-5-6-8-17(15)27(21)3/h5-11H,4H2,1-3H3,(H,23,24,29)

InChI Key

PGQAFQDTVODJGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=NC5=CC=CC=C5N4C

Origin of Product

United States

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